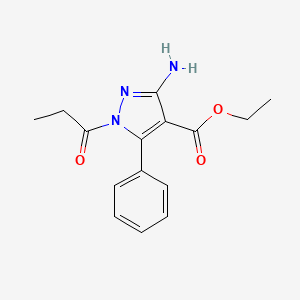

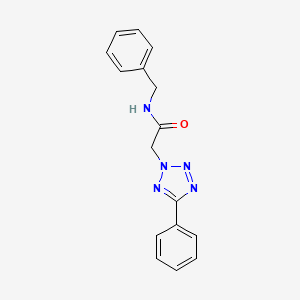

![molecular formula C16H23N3O5S B5558025 N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺](/img/structure/B5558025.png)

N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The synthesis and study of sulfonamide derivatives, including N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide, often aim at exploring their potential as pharmacological agents or chemical intermediates due to their interesting chemical and physical properties.

Synthesis Analysis

The synthesis of complex sulfonamides typically involves multi-step organic reactions, starting from simpler sulfonamide structures. One approach could involve the Sonogashira cross-coupling reaction, as demonstrated in the synthesis of related compounds, where halophenyl methanesulfonamides are coupled with alkynes in the presence of a palladium catalyst to introduce the desired functional groups onto the phenyl ring (Durgadas, Mukkanti, & Pal, 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of the sulfonyl group attached to an amide nitrogen. This configuration significantly influences the molecule's electronic properties and hydrogen bonding potential, affecting its reactivity and interaction with biological targets. Structural characterization is commonly achieved through spectroscopic methods such as IR, NMR, and mass spectrometry, providing detailed information about the compound's functional groups and molecular conformation (Sakamoto et al., 1988).

科学研究应用

自动化合成和杂质最小化

[(18)F]FCWAY,一种结构上与N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺相关的化合物,被开发为用于临床人体研究的血清素5-HT(1A)受体配体。使用核接口C-11甲基化系统开发了一种自动一步法放射合成工艺。这提高了放射化学收率并减少了化学杂质,展示了自动化工艺在合成复杂化合物中的潜力(Vuong等,2007)。

药物中的电化学分析

研究了尼美舒利(一种结构与N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺相似的化合物)的电化学行为。这项研究证明了它的可还原性和可氧化性,表明了在药物中进行电化学分析的潜力。这项研究为类似化合物的分析应用提供了见解(Álvarez-Lueje等,1997)。

大环合成中的磺甲基化

研究了磺甲基化(一种与N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺化合物合成相关的工艺)将甲磺酸盐基团引入大环结构。这项技术在大环有机化合物的合成中具有重要意义,它提供了一条合成具有潜在药用价值的多种衍生物的途径(van Westrenen & Sherry,1992)。

药物设计中的结构分析

尼美舒利三唑衍生物的结构研究(结构上与N-{3-[4-(3-甲氧基苯基)-2-甲基-5-氧代-1-哌嗪基]-3-氧代丙基}甲磺酰胺相关)突出了超分子组装在药物设计中的重要性。这项研究有助于了解分子结构如何影响药物特性和相互作用(Dey等,2015)。

属性

IUPAC Name |

N-[3-[4-(3-methoxyphenyl)-2-methyl-5-oxopiperazin-1-yl]-3-oxopropyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-12-10-19(13-5-4-6-14(9-13)24-2)16(21)11-18(12)15(20)7-8-17-25(3,22)23/h4-6,9,12,17H,7-8,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZCHVSMTDKCTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)CN1C(=O)CCNS(=O)(=O)C)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{3-[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]-3-oxopropyl}methanesulfonamide (non-preferred name) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)

![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)

![3,3'-thiobis(7H-benzo[de]anthracen-7-one)](/img/structure/B5558007.png)

![N-{2-[2-(2-methylphenoxy)ethoxy]-5-nitrobenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5558013.png)

![6-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5558018.png)

![N-[4-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5558035.png)